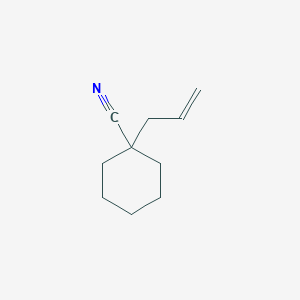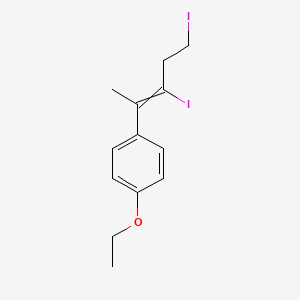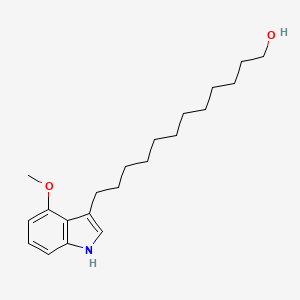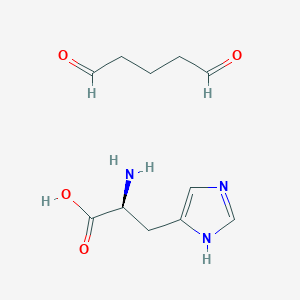
2-(3-Carboxyanilino)terephthalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Carboxyanilino)terephthalic acid is an aromatic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a carboxyanilino group attached to a terephthalic acid backbone. The presence of both carboxylic acid and amine functionalities makes it a versatile building block for the synthesis of coordination polymers and other complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Carboxyanilino)terephthalic acid typically involves the reaction of 3-aminobenzoic acid with terephthalic acid under specific conditions. One common method includes the use of a condensation reaction where the amine group of 3-aminobenzoic acid reacts with the carboxylic acid group of terephthalic acid. This reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are crucial in achieving efficient production.
化学反应分析
Types of Reactions
2-(3-Carboxyanilino)terephthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Alcohols, aldehydes, and amines.
Substitution: Nitro, halo, or other substituted aromatic compounds.
科学研究应用
2-(3-Carboxyanilino)terephthalic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of coordination polymers and metal-organic frameworks.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential as a therapeutic agent in cancer treatment due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of advanced materials, including polymers and composites with enhanced mechanical and thermal properties.
作用机制
The mechanism of action of 2-(3-Carboxyanilino)terephthalic acid involves its interaction with various molecular targets. The carboxylic acid and amine groups allow it to form hydrogen bonds and coordinate with metal ions, facilitating its incorporation into complex structures. These interactions can influence the compound’s reactivity and stability, making it useful in various applications.
相似化合物的比较
2-(3-Carboxyanilino)terephthalic acid can be compared with other similar compounds such as:
2-(2-Carboxyphenoxy)terephthalic acid: Another versatile building block used in coordination polymers.
Terephthalic acid: A simpler compound used in the production of polyethylene terephthalate (PET).
3-Aminobenzoic acid: A precursor in the synthesis of this compound.
The uniqueness of this compound lies in its dual functionality, allowing it to participate in a wide range of chemical reactions and form complex structures.
属性
分子式 |
C15H11NO6 |
|---|---|
分子量 |
301.25 g/mol |
IUPAC 名称 |
2-(3-carboxyanilino)terephthalic acid |
InChI |
InChI=1S/C15H11NO6/c17-13(18)8-2-1-3-10(6-8)16-12-7-9(14(19)20)4-5-11(12)15(21)22/h1-7,16H,(H,17,18)(H,19,20)(H,21,22) |
InChI 键 |
WRIFKAUEZLVBAD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)NC2=C(C=CC(=C2)C(=O)O)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Butanone, 3-[(2R,4R)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-, (3S)-](/img/structure/B12534733.png)

![Benzenesulfonamide, 4-methyl-N-[1-methyl-3-oxo-4-(3-thienyl)butyl]-](/img/structure/B12534746.png)

![[2,2-Dimethyl-5-(2-methylideneoct-3-en-1-yl)-1,3-dioxan-5-yl]acetaldehyde](/img/structure/B12534756.png)



![Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7R,8R)-](/img/structure/B12534784.png)

![4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile](/img/structure/B12534808.png)

